Cobalt(2+);difluoride;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

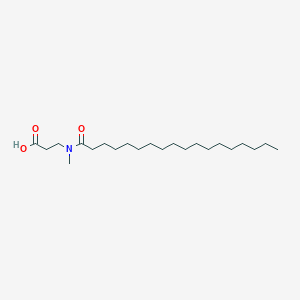

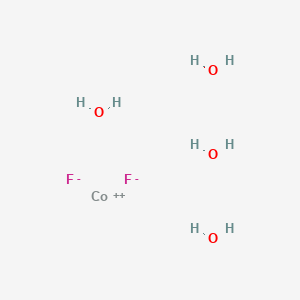

Cobalt(2+);difluoride;tetrahydrate, also known as Cobalt (II) fluoride tetrahydrate, is a chemical compound with the formula CoF2·4H2O . It is a pink or red crystalline solid .

Synthesis Analysis

Cobalt (II) fluoride can be prepared from anhydrous cobalt (II) chloride or cobalt (II) oxide in a stream of hydrogen fluoride . The tetrahydrate form is formed by dissolving cobalt (II) in hydrofluoric acid . The anhydrous fluoride can be extracted from this by dehydration .Molecular Structure Analysis

Cobalt (II) fluoride crystallizes in the rutile structure, which features octahedral Co centers and planar fluorides . The formula is given for both the red tetragonal crystal (CoF2), and the tetrahydrate red orthogonal crystal (CoF2·4H2O) .Chemical Reactions Analysis

Cobalt (II) fluoride is used in oxygen-sensitive fields, namely metal production . It is sparingly soluble in water but can be dissolved in warm mineral acid, and will decompose in boiling water . The hydrate is water-soluble, especially the di-hydrate CoF2·2H2O and tri-hydrate CoF2·3H2O forms of the compound .Physical And Chemical Properties Analysis

Cobalt (II) fluoride tetrahydrate has a molar mass of 168.99 g/mol . It has a density of 2.19 g/cm3 . It is soluble in water and its melting point is 200°C .Scientific Research Applications

Biomedical Applications

Cobalt compounds, including Cobalt(2+);difluoride;tetrahydrate, have been extensively researched for their potential in biomedical applications. They are known to be ferromagnetic with high thermostability, multivalent, and retain their strength to a higher temperature . For instance, Cobalt ferrite (CoFe2O4) has great physical and chemical stability and large anisotropy, making it suitable for biomedical applications .

Antimicrobial Agents

Cobalt compounds have shown promising results as antimicrobial agents. CoFe2O4 ferrite nanoparticles can be utilized in various antimicrobial applications as they have good antimicrobial activity against all tested bacteria, especially, Gram-negative bacteria .

Electrochemical Applications

Cobalt oxide nanostructures, which can be obtained from Cobalt(2+);difluoride;tetrahydrate, have matchless advantages of high theoretical capacity, highly active catalytic properties, and outstanding thermal/chemical stability. So, they are used as electrode materials for various electrochemical applications .

Energy Harvesting/Storage and Conversion

CoFe2O4 is a suitable material in energy harvesting/storage and conversion . This is due to its unique physical and chemical properties.

Pathogen Detection

CoFe2O4 has been used in pathogen detection due to its unique properties . This makes it a valuable tool in the field of medical diagnostics.

Chemoresistive Sensor

CoFe2O4 has been used as a chemoresistive sensor . This application is particularly useful in the field of environmental monitoring.

Dye Degradation

CoFe2O4 has also found applications in dye degradation . This is particularly important in the field of environmental science, where the removal of dyes from wastewater is a significant challenge.

Metal Production

Cobalt(2+);difluoride;tetrahydrate is a water-insoluble Cobalt (II) source for use in oxygen-sensitive applications, such as metal production . This is due to its unique chemical properties.

Mechanism of Action

Target of Action

Cobalt(2+);difluoride;tetrahydrate, also known as Cobalt (II) fluoride, is a chemical compound with the formula CoF2·4H2O . It contains cobalt in its +2 oxidation state and also contains fluoride ions

Mode of Action

It is known that the compound can react with hydrogen at 300 °c (572 °f) to make cobalt and hydrogen fluoride .

Pharmacokinetics

It is known that the compound is sparingly soluble in water . The compound can be dissolved in warm mineral acid, and will decompose in boiling water .

Result of Action

It is known that the compound is used in oxygen-sensitive fields, namely metal production . In low concentrations, it has public health uses .

Action Environment

The action, efficacy, and stability of Cobalt(2+);difluoride;tetrahydrate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the temperature of the environment . Furthermore, the compound can decompose in boiling water , indicating that high temperatures can affect its stability.

Safety and Hazards

properties

IUPAC Name |

cobalt(2+);difluoride;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647791 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+) tetrahydrate difluoride | |

CAS RN |

13817-37-3 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)